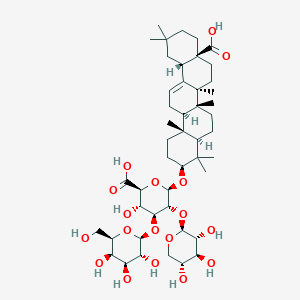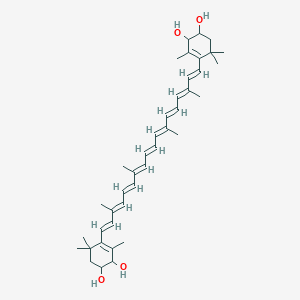
Crustaxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crustaxanthin is a natural product found in Paraeuchaeta russelli with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Eye Health
Carotenoids, including crustaxanthin, are known for their strong antioxidant properties. Zeaxanthin, a closely related compound, is emphasized for its role in the prevention of age-related macular degeneration (AMD), a leading cause of blindness. The absorptive pathway of zeaxanthin in the human system and its bioavailability highlight the potential of similar compounds like crustaxanthin in nutraceutical applications (Sajilata, Singhal, & Kamat, 2008).
Immune Response and Inflammatory Reduction
Astaxanthin, another carotenoid with similarities to crustaxanthin, has been shown to modulate immune response, inhibit cancer cell growth, and protect against oxidative stress in various models. In humans, dietary astaxanthin has been found to enhance immune response, decrease DNA damage biomarkers, and reduce inflammation, suggesting potential applications for crustaxanthin in enhancing human health and immune function (Park et al., 2010).
Metabolic Engineering for Nutraceutical Production
Research has focused on the metabolic engineering of microorganisms for the production of carotenoids like zeaxanthin, which shares a similar biosynthetic pathway with crustaxanthin. The generation of high-purity zeaxanthin through CRISPR-Cas9 mediated gene editing in Chlamydomonas reinhardtii offers insights into possible methods for crustaxanthin production, highlighting its potential in personalized nutritional and pharmaceutical applications (Song et al., 2020).
Anticancer Activities
Studies on zeaxanthin have indicated its potential in inducing apoptosis in cancer cells through various signaling pathways, including ROS-regulated MAPK and AKT pathways. Such findings suggest that crustaxanthin, with its structural and functional similarities to zeaxanthin, could also possess anticancer activities that merit further investigation (Sheng et al., 2020).
Eigenschaften
Produktname |
Crustaxanthin |
|---|---|
Molekularformel |
C40H56O4 |
Molekulargewicht |
600.9 g/mol |
IUPAC-Name |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C40H56O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-38,41-44H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ |
InChI-Schlüssel |
BHCRLQHBUDRLQM-QISQUURKSA-N |
Isomerische SMILES |
CC1=C(C(CC(C1O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(C(CC2(C)C)O)O)C)\C)\C)/C)/C |
Kanonische SMILES |
CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(C(CC2(C)C)O)O)C)C)C |
Synonyme |
3,4,3',4'-tetrahydroxy-beta,beta-carotene crustaxanthin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)
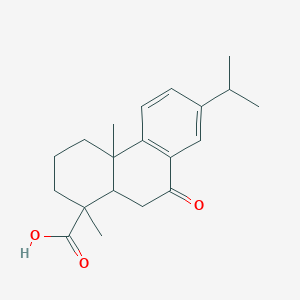

![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)

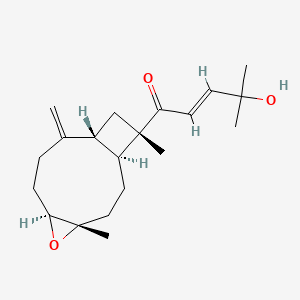

![[2-[(3,4-Dimethylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1254491.png)
![[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B1254493.png)
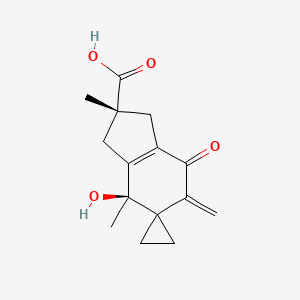
![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1254496.png)


